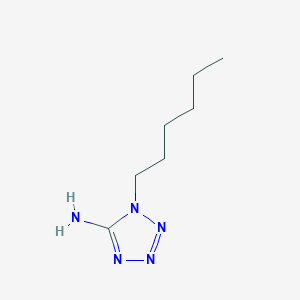
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane is a bicyclic organic compound characterized by its unique structure, which includes two sulfur atoms. This compound is known for its stability and reactivity, making it a valuable substance in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane can be synthesized through several methods. One common approach involves the reaction of a suitable diene with sulfur dichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into thiols or disulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile. Typical reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or aminated derivatives of the original compound.
科学研究应用
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential as an antioxidant, protecting cells from oxidative damage.
Medicine: Research is ongoing into its use as a therapeutic agent for conditions involving oxidative stress.
Industry: It is utilized as a stabilizer in polymer production and as a catalyst in various organic reactions.
作用机制
The mechanism by which 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane exerts its effects involves its ability to donate and accept electrons. This property allows it to participate in redox reactions, neutralizing reactive oxygen species and protecting biological molecules from oxidative damage. The compound’s sulfur atoms play a crucial role in its reactivity, forming stable intermediates during chemical reactions.
Similar Compounds:
1,4-Dithiabicyclo(2.2.2)octane: Similar in structure but lacks the lambda(4) designation, affecting its reactivity.
1,4-Diazabicyclo(2.2.2)octane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.
1,4-Dioxabicyclo(2.2.2)octane: Contains oxygen atoms, making it more suitable for different types of reactions compared to sulfur-containing analogs.
Uniqueness: this compound is unique due to its sulfur atoms, which confer distinct redox properties and reactivity patterns. This makes it particularly valuable in applications requiring strong nucleophiles or antioxidants.
属性
| 5344-51-4 | |
分子式 |
C6H12S2+2 |
分子量 |
148.3 g/mol |
IUPAC 名称 |
1,4-dithioniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12S2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/q+2 |
InChI 键 |
PGGPTOJSPHDALQ-UHFFFAOYSA-N |
规范 SMILES |
C1C[S+]2CC[S+]1CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


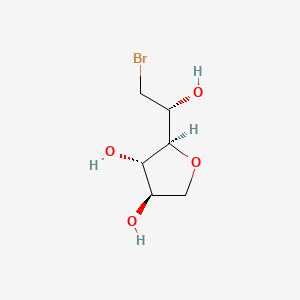
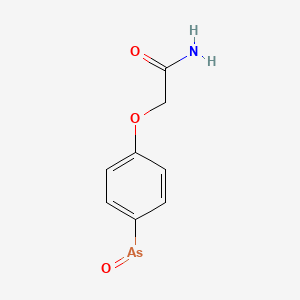

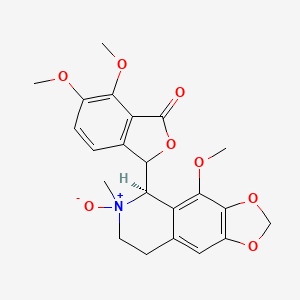
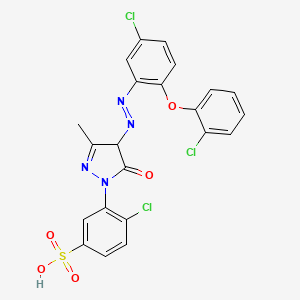
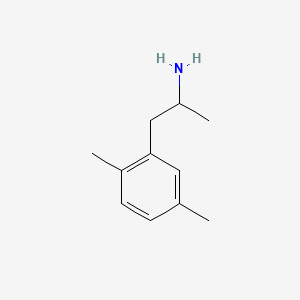


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)


![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
